

Structural Confirmation of 3-(Allyloxy)piperidine Hydrochloride: A Comparative Analytical Guide

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Compound of Interest

Compound Name: 3-(Allyloxy)piperidine
hydrochloride

CAS No.: 1185297-03-3

Cat. No.: B1521418

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Executive Summary

In the development of piperidine-based pharmacophores, the 3-(Allyloxy)piperidine scaffold presents a specific regiochemical challenge. Unlike simple amine functionalization, the introduction of an allyl ether group at the 3-position of the piperidine ring competes directly with

-alkylation during synthesis. Furthermore, the hydrochloride salt form requires precise stoichiometric validation to ensure stability and solubility in biological assays.

This guide provides a rigorous, self-validating analytical workflow to distinguish the desired

-alkylated product from its common

-alkylated impurities and vinyl ether isomers. We compare the efficacy of 1D NMR, 2D NMR, and LC-MS techniques, establishing a "Gold Standard" protocol for structural release.

The Structural Challenge: - vs. -Alkylation

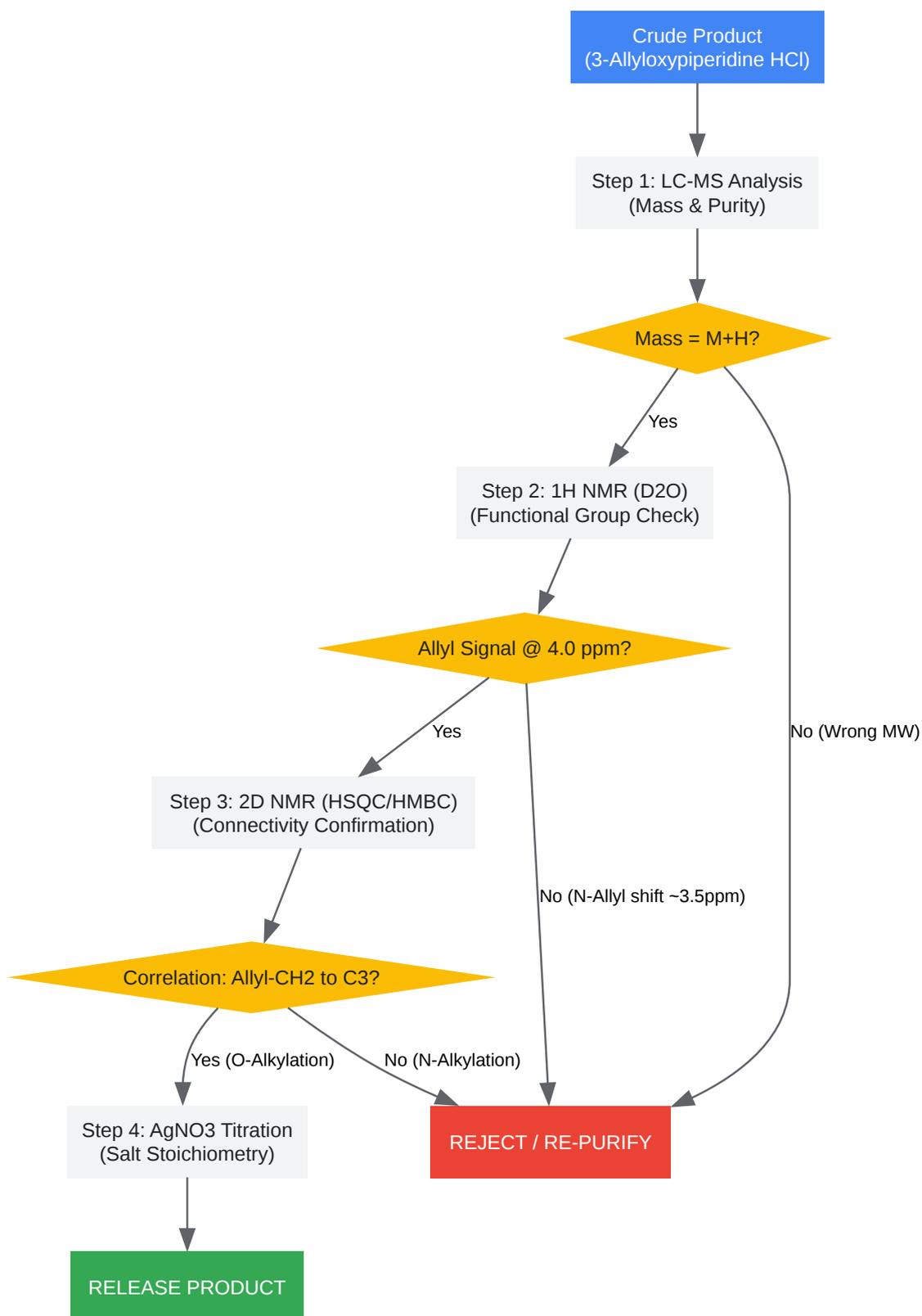
When synthesizing 3-(allyloxy)piperidine from 3-hydroxypiperidine, the reaction environment often favors the more nucleophilic nitrogen atom unless specific protecting group strategies (e.g.,

-Boc protection) are employed. Even with protection, trace impurities can compromise downstream data.

| Feature | Target: 3-(Allyloxy)piperidine HCl | Impurity A: 1-Allyl-3-hydroxypiperidine HCl | Impurity B: Vinyl Ether Isomer |
|-----------------|------------------------------------|---|--------------------------------|
| Linkage | Ether () at C3 | Amine () at N1 | Enol Ether () |
| Nitrogen Status | Secondary Amine () | Tertiary Amine () | Secondary Amine () |
| Key Risk | Correct Product | Regioisomer | Isomerization Byproduct |

Analytical Workflow & Decision Matrix

To guarantee structural integrity, we utilize a tiered analytical approach. The following diagram illustrates the decision logic required to confirm the structure.



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Figure 1: Step-by-step structural elucidation workflow for piperidine ether derivatives.

Comparative Analysis of Techniques

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing regiochemistry. The chemical shift of the methylene protons adjacent to the heteroatom (

vs.

) is the primary discriminator.

Experimental Protocol:

- Dissolve 10 mg of the sample in 0.6 mL of Deuterium Oxide (

).

is preferred over

to ensure full solubility of the hydrochloride salt and to eliminate exchangeable proton signals (NH/OH) that can obscure the aliphatic region.

- Acquire ^1H NMR (min.^[1] 16 scans) and HSQC (Heteronuclear Single Quantum Coherence).

Data Interpretation Guide:

| Signal Assignment | Target (-Allyl) Expected Shift () | Impurity (-Allyl) Expected Shift () | Causality / Explanation |
|--------------------|-------------------------------------|---------------------------------------|--|
| Allyl | 4.00 - 4.15 ppm (doublet) | N/A | Oxygen is more electronegative, deshielding these protons significantly. |
| Allyl | N/A | 3.60 - 3.80 ppm (doublet) | Nitrogen is less electronegative than Oxygen; signal appears upfield. |
| Piperidine H-3 | 3.80 - 4.00 ppm (multiplet) | ~4.10 - 4.20 ppm | The methine proton at C3 is deshielded by the ether oxygen (alpha-effect). |
| Piperidine H-2/H-6 | 3.00 - 3.50 ppm | 3.00 - 3.50 ppm | Both isomers show deshielding here due to the proximal ammonium cation (or). |
| Olefinic | 5.85 - 6.00 ppm | 5.85 - 6.00 ppm | Not diagnostic; present in both isomers. |

Validation Check:

- HMBC Experiment: Look for a long-range coupling between the Allyl protons and the C3 carbon of the piperidine ring.

- Correlation Present: Confirms
-alkylation.
- Correlation Absent (or to C2/C6): Indicates
-alkylation.

B. Mass Spectrometry (LC-MS)

While LC-MS cannot easily distinguish regioisomers (same mass), it is critical for identifying isomerization byproducts.

- Target Mass:
.
- Vinyl Ether Impurity: If the allyl group isomerizes (e.g.,
) , the mass remains the same, but the retention time (RT) shifts significantly due to lost polarity.
- Protocol: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid) on a C18 column. The amine salt will elute early; less polar impurities (like bis-allylated byproducts) will elute later.

C. Chloride Content Titration

To confirm the product is a stoichiometric hydrochloride salt (and not a free base or dihydrochloride), silver nitrate titration is required.

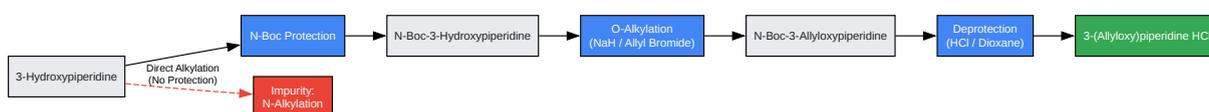
Protocol:

- Weigh accurately ~50 mg of dried product.
- Dissolve in 50 mL deionized water.
- Titrate with 0.1 M
using a potentiometric titrator or chromate indicator (Mohr's method).

- Calculation:
 - Theoretical Cl% for Monohydrochloride: Calculate based on MW.
 - Acceptance Criteria:
of theoretical value.

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps predict the impurities. The diagram below maps the critical control points.



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Figure 2: Synthetic route highlighting the necessity of N-protection to avoid regiochemical impurities.

References

- National Institutes of Health (NIH). (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. PubMed Central. Retrieved from [\[Link\]](#)
- PubChem. (2024). [\[2\]](#) 3-[2-(Allyloxy)ethyl]piperidine hydrochloride Compound Summary. Retrieved from [\[Link\]](#)

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. 3-\[2-\(Allyloxy\)ethyl\]piperidine hydrochloride | C10H20ClNO | CID 53409515 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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